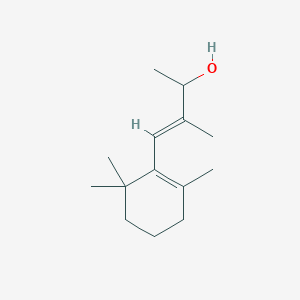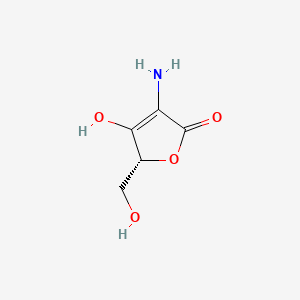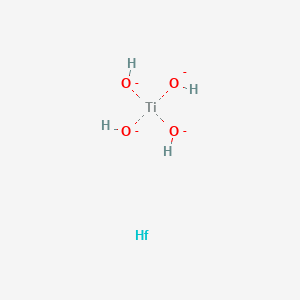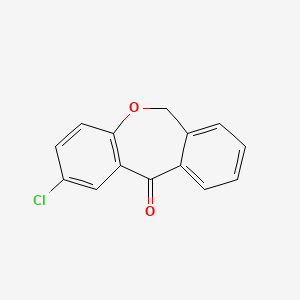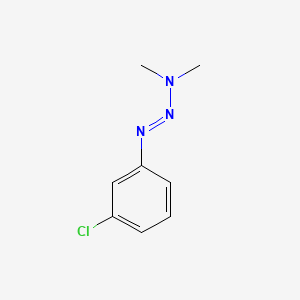
Triazene, 1-(m-chlorophenyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with dimethylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction typically proceeds under cold conditions to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3,3-dimethyltriazene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can yield amines or hydrazines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different substituted triazenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted triazenes with various functional groups.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3,3-dimethyltriazene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-3,3-dimethyltriazene
- 1-(3-Bromophenyl)-3,3-dimethyltriazene
- 1-(3-Fluorophenyl)-3,3-dimethyltriazene
Comparison: 1-(3-Chlorophenyl)-3,3-dimethyltriazene is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This structural feature influences its reactivity and biological activity compared to other similar compounds. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Propriétés
Numéro CAS |
20241-05-8 |
|---|---|
Formule moléculaire |
C8H10ClN3 |
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Clé InChI |
XJRXTTURVBVZRR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


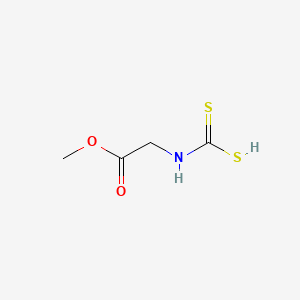
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
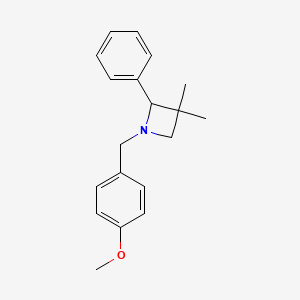

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
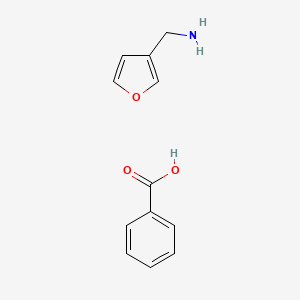
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
